![molecular formula C9H18Cl2N2 B13584220 2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mixture of diastereomers and is characterized by its cyclopropyl and octahydropyrrolo[3,4-c]pyrrole moieties.
Métodos De Preparación
The synthesis of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves several steps, typically starting with the formation of the cyclopropyl group and the pyrrole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired effects .
Comparación Con Compuestos Similares
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride can be compared with other similar compounds, such as:
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole: This compound shares a similar core structure but lacks the dihydrochloride moiety.
Octahydropyrrolo[3,4-c]pyrrole derivatives: These compounds have variations in the substituents on the pyrrole ring, leading to different properties and applications.
The uniqueness of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18Cl2N2 |
|---|---|
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
5-cyclopropyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-9(1)11-5-7-3-10-4-8(7)6-11;;/h7-10H,1-6H2;2*1H |
Clave InChI |
BHPOJVWMTSTUCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CC3CNCC3C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



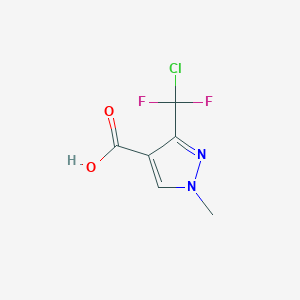

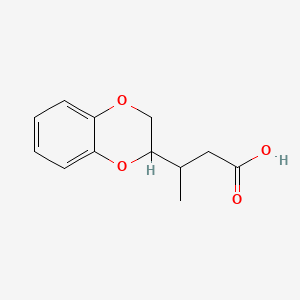
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)

![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
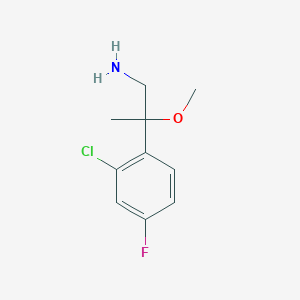
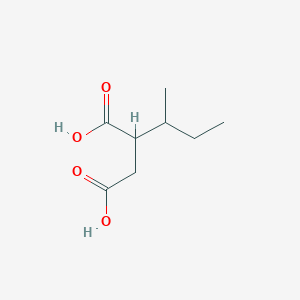
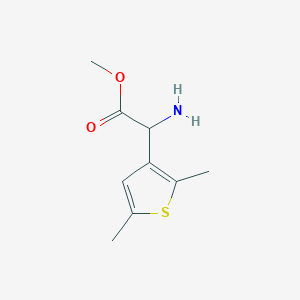
![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)
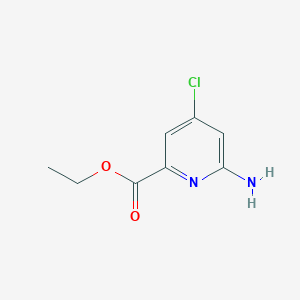

![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)
